molecular formula C18H20ClN5O2S B2766922 Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate CAS No. 338966-47-5

Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate

Cat. No.: B2766922
CAS No.: 338966-47-5
M. Wt: 405.9
InChI Key: MGNLWTGQMKFDRU-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate is a complex organic compound that features a combination of several functional groups, including an ethyl ester, a piperazine ring, a cyano group, and an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the reaction of 3-chlorophenylamine with piperazine under reflux conditions to form 4-(3-chlorophenyl)piperazine.

    Isothiazole Ring Formation: The next step involves the formation of the isothiazole ring by reacting 4-(3-chlorophenyl)piperazine with a suitable isothiazole precursor under controlled conditions.

    Cyano Group Introduction: The cyano group is introduced through a nucleophilic substitution reaction, typically using a cyanating agent such as sodium cyanide or potassium cyanide.

    Esterification: The final step involves the esterification of the resulting compound with ethyl chloroacetate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, amines, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs and therapeutic agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate can be compared with other similar compounds, such as:

    Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-thiazolyl)amino)acetate: Similar structure but with a thiazole ring instead of an isothiazole ring.

    Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-pyrazolyl)amino)acetate: Similar structure but with a pyrazole ring instead of an isothiazole ring.

    Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-oxazolyl)amino)acetate: Similar structure but with an oxazole ring instead of an isothiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and the isothiazole ring, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-[[3-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,2-thiazol-5-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2S/c1-2-26-16(25)12-21-18-15(11-20)17(22-27-18)24-8-6-23(7-9-24)14-5-3-4-13(19)10-14/h3-5,10,21H,2,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNLWTGQMKFDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C(=NS1)N2CCN(CC2)C3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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